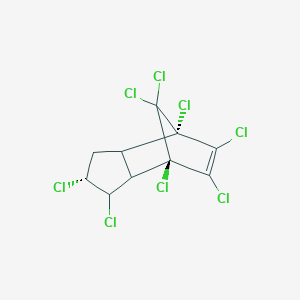

trans-Chlordane

Descripción general

Descripción

(1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[52102,6]dec-8-ene is a highly chlorinated organic compound It is characterized by its tricyclic structure, which includes multiple chlorine atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene typically involves multiple steps, including chlorination reactions. The process often starts with a suitable tricyclic precursor, which undergoes chlorination under controlled conditions to introduce the chlorine atoms at specific positions on the molecule. Common reagents used in these reactions include chlorine gas and various chlorinating agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of unwanted by-products. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully optimized to achieve the desired outcome.

Análisis De Reacciones Químicas

Types of Reactions

(1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated derivatives.

Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, including temperature, solvent, and reaction time, are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield chlorinated ketones or alcohols, while reduction can produce less chlorinated hydrocarbons.

Aplicaciones Científicas De Investigación

Chemical Properties and Toxicology

trans-Chlordane (CASRN 5103-74-2) is a stereoisomer of chlordane, which has been extensively studied for its toxicological effects. Its primary metabolite, oxychlordane, is considered the main toxic agent in chronic exposures. Studies indicate that this compound is metabolized more readily than its cis counterpart, leading to different biological effects and persistence in the environment .

This compound is known for its environmental persistence due to its lipophilic nature, which leads to bioaccumulation in aquatic organisms and terrestrial wildlife. Research indicates that this compound can remain in soil and sediments for extended periods, affecting local ecosystems .

Fate in the Environment

- Soil : Studies show that this compound residues can persist in soil for years after application, affecting soil microbial communities and potentially entering the food chain .

- Water : The compound has been detected in various aquatic environments, raising concerns about its impact on aquatic life and water quality.

Scientific Research Applications

Research on this compound has focused on several key areas:

- Ecotoxicology : Investigations into the effects of this compound on non-target species have highlighted its role as an endocrine disruptor and neurotoxin. Studies have shown that exposure can lead to reproductive and developmental issues in wildlife .

- Biomonitoring : Environmental monitoring programs have utilized this compound as a marker for pesticide contamination. Its presence in biota often indicates historical pesticide use and can inform remediation efforts .

- Metabolic Studies : Research has explored the metabolic pathways of this compound in various organisms. For instance, studies using rat hepatic microsomes have demonstrated that cytochrome P450 enzymes play a significant role in its degradation .

Case Study 1: Urbanization Impact on Soil Contamination

A study conducted in the Pearl River Delta examined the impact of urbanization on soil contamination levels of this compound. Results indicated that urban areas had significantly higher concentrations of this compound compared to rural areas, suggesting ongoing inputs from historical pesticide applications .

Case Study 2: Aquatic Ecosystem Monitoring

In a study assessing pesticide residues in the Garonne River, researchers found elevated levels of this compound downstream from wastewater treatment plants. This highlighted the need for improved wastewater management practices to mitigate the release of persistent organic pollutants into aquatic environments .

Mecanismo De Acción

The mechanism of action of (1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene involves its interaction with molecular targets in biological systems. The compound’s chlorinated structure allows it to bind to specific proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that the compound may affect signal transduction and gene expression.

Comparación Con Compuestos Similares

Similar Compounds

4,4’-Difluorobenzophenone: This compound is also highly chlorinated and shares some structural similarities with (1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene.

NH4S and NH4S2: These compounds have similar configurations but distinct arrangements of sulfur atoms.

Uniqueness

What sets (1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene apart is its unique tricyclic structure and the specific arrangement of chlorine atoms. This configuration imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Actividad Biológica

trans-Chlordane is a synthetic organochlorine compound primarily used as an insecticide. It belongs to a class of chemicals known for their persistence in the environment and potential health risks. Understanding the biological activity of this compound is crucial for assessing its toxicological profile, environmental impact, and regulatory status.

Chemical Structure and Properties

This compound is one of the isomers of chlordane, which is a complex mixture comprising various chlorinated compounds. The chemical structure of this compound allows it to exhibit unique biological activities, particularly in terms of metabolism and toxicity.

Metabolism and Toxicokinetics

The metabolism of this compound involves several enzymatic pathways predominantly mediated by cytochrome P-450 enzymes. Studies indicate that this compound is metabolized more readily than its cis counterpart. For instance, in mice treated with chlordane, the concentration of this compound in tissues was significantly lower compared to cis-chlordane after repeated dosing, suggesting a higher metabolic rate for this compound .

Key Findings on Metabolism:

- Half-Life : The half-life of this compound varies but is generally shorter than that of its metabolites like oxychlordane. For example, oxychlordane has a half-life exceeding 100 days, while this compound is cleared from the body within 7 days post-exposure .

- Tissue Distribution : Following administration, this compound predominantly accumulates in adipose tissue, liver, and kidneys. In a study involving rats, the highest concentrations were found in fat, followed by liver and kidney tissues .

| Tissue | Concentration (µg/g) |

|---|---|

| Fat | 59.93 |

| Liver | 23.27 |

| Brain | 22.00 |

| Spleen | 19.15 |

| Kidney | 14.12 |

Toxicological Effects

This compound has been shown to exert various toxic effects across different biological systems. Research has demonstrated its potential carcinogenicity and endocrine-disrupting properties.

Carcinogenicity

The International Agency for Research on Cancer (IARC) classifies chlordane as possibly carcinogenic to humans based on animal studies indicating liver tumors in mice . The mechanism appears to be nongenotoxic, involving alterations in liver enzyme activities rather than direct DNA damage.

Endocrine Disruption

Studies have highlighted that exposure to this compound can lead to significant reproductive and developmental effects. For instance, female mice exposed during pregnancy exhibited reduced cell-mediated immunity in their offspring .

Case Studies

Several case studies have documented the biological impacts of this compound exposure:

- Long-term Exposure in Dogs : A two-year study on dogs fed varying doses of chlordane showed altered liver enzyme activities and increased liver weight at higher doses .

- Developmental Effects in Mice : Pregnant mice exposed to this compound gave birth to pups with compromised immune systems, indicating potential long-term effects on offspring health .

Environmental Impact

This compound's persistence in the environment raises concerns about bioaccumulation and ecological toxicity. It has been detected in water sources and soil, affecting non-target organisms and potentially entering the food chain.

Propiedades

Número CAS |

5103-74-2 |

|---|---|

Fórmula molecular |

C10H6Cl8 |

Peso molecular |

409.8 g/mol |

Nombre IUPAC |

(1S,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene |

InChI |

InChI=1S/C10H6Cl8/c11-3-1-2-4(5(3)12)9(16)7(14)6(13)8(2,15)10(9,17)18/h2-5H,1H2/t2-,3+,4-,5-,8-,9-/m0/s1 |

Clave InChI |

BIWJNBZANLAXMG-BMNWGQGISA-N |

Impurezas |

Several new components of technical chlordane were discovered using electron capture, negative ionization gas chromatographic mass spectrometry. These compounds have 10-12 chlorines and are produced by the condensation of three cyclopentadiene molecules. The most abundant compound has a molecular weight of 606 and has the elemental composition C15H6Cl12. This compound and a series of related compounds were also identified as contaminants in human adipose tissue samples. These compounds are approximately 0.01-0.03% of the technical chlordane mixture, and they have average concentrations in human adipose tissue of 0.4-0.7 ng/g of fat. They are more highly retained in human adipose tissue than chlordane-like compounds containing eight or fewer chlorine atoms. |

SMILES |

C1C2C(C(C1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

SMILES isomérico |

C1[C@H]2[C@@H]([C@H]([C@@H]1Cl)Cl)[C@@]3(C(=C([C@@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

SMILES canónico |

C1C2C(C(C1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

Punto de ebullición |

175 °C @ 1 mm Hg at 0.27kPa: 175 °C decomposes Decomposes |

Color/Form |

Viscous, amber-colored liquid Colorless, viscous liquid White crystals |

Densidad |

1.59-1.63 @ 25 °C Relative density (water = 1): 1.59 - 1.63 1.56 (77 °F): 1.6 |

Punto de inflamación |

Solution: 225 °F (open cup), 132 °F (closed cup) |

melting_point |

Melting point: 106-107 °C cis-isomer; 104-105 °C trans-isomer 217-228 °F |

Key on ui other cas no. |

5103-74-2 |

Descripción física |

White odorless crystals; [Sigma-Aldrich MSDS] |

Pictogramas |

Irritant; Health Hazard; Environmental Hazard |

Solubilidad |

Miscible with aliphatic and aromatic hydrocarbon solvents, including deodorized kerosene In water, 0.056 mg/L @ 25 °C Solubility in water: none 0.0001% |

Sinónimos |

(1R,2R,3aS,4S,7R,7aS)-rel-1,2,4,5,6,7,8,8-Octachloro-2,3,3a,4,7,7a-hexahydro-,4,7-methano-1H-indene; (1α,2β,3aα,4β,7β,7aα)-1,2,4,5,6,7,8,8-Octachloro-2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-indene; 1β,2α,4α,5,6,7α,8,8-Octachloro-3aβ,4,7,7aβ-tetrahydr |

Densidad de vapor |

14: (air= 1 at boiling point of chlordane) 14 |

Presión de vapor |

0.0000503 [mmHg] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.